molecular formula C16H15ClN2O4 B5787848 N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide

N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide

Cat. No. B5787848
M. Wt: 334.75 g/mol
InChI Key: OGFKULGQKZAYFA-UHFFFAOYSA-N
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Description

N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide, also known as Cloxyfonac, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties. In

Mechanism of Action

N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, it has been shown to exhibit antitumor activity in vitro and in vivo. However, the exact biochemical and physiological effects of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide are still under investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory disorders. Additionally, its antitumor activity makes it a potential candidate for the treatment of cancer. However, one of the major limitations of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide is its low solubility in aqueous media, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide. One potential direction is the development of more efficient synthesis methods that can increase the overall yield of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide. Additionally, the exact biochemical and physiological effects of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide need to be further elucidated in order to fully understand its potential therapeutic applications. Finally, the development of more water-soluble formulations of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide could increase its potential for in vivo use.

Synthesis Methods

The synthesis of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide involves the reaction of 2-chlorophenoxyacetic acid with 2-hydroxy-3-methylbenzoic acid hydrazide in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis, gout, and osteoarthritis. Additionally, N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

N'-[2-(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-5-4-6-11(15(10)21)16(22)19-18-14(20)9-23-13-8-3-2-7-12(13)17/h2-8,21H,9H2,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFKULGQKZAYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NNC(=O)COC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide

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